1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide
Overview
Description
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is a chemical compound belonging to the class of isothiazolinones. It is known for its antimicrobial properties and is widely used as a preservative in various industrial and consumer products. The compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazoline ring with a chlorine atom and a dioxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: Research into its potential therapeutic applications, including its use as an antimicrobial agent in medical formulations.
Industry: Widely used as a preservative in products such as paints, adhesives, and personal care items due to its effectiveness in preventing microbial growth.
Mechanism of Action
The antimicrobial activity of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazoline, 1,1-dioxide: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
1,2-Benzisothiazoline, 3-chloro-, 1,1-dioxide: Similar but with the chlorine atom in a different position, affecting its chemical properties.
1,2-Benzisothiazoline, 5-methyl-, 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in its antimicrobial activity.
Uniqueness
1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is unique due to the presence of the chlorine atom, which enhances its antimicrobial properties compared to its analogs. This makes it particularly effective as a preservative and antimicrobial agent in various applications.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBXDBLGMVVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179825 | |
Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2515-75-5 | |
Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.